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Compound of Interest

Compound Name: BAI1

Cat. No.: B1667710

Introduction to BAI1/ADGRB1

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled
Receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor (GPCR)
family.[1] As its name suggests, it is highly expressed in the brain, particularly in neurons and
astrocytes.[2][3] BAI1 is a multifaceted protein that plays crucial roles in a variety of
physiological and pathological processes, including the clearance of apoptotic cells
(phagocytosis), the inhibition of new blood vessel formation (angiogenesis), and the formation
and maturation of synapses (synaptogenesis).[4][5][6]

Structure and Properties of BAI1/ADGRB1

BAIl is a large, single-pass transmembrane protein with a complex modular structure, which is
characteristic of adhesion GPCRs. Its structure can be broadly divided into a large extracellular
domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.

Extracellular Domain (ECD): The ECD is responsible for interacting with various ligands and
extracellular matrix components. It contains several key functional domains:

o Thrombospondin Type 1 Repeats (TSRs): BAI1 possesses five TSRs which are critical for its
function. These domains are responsible for recognizing and binding to phosphatidylserine
(PtdSer) exposed on the surface of apoptotic cells, as well as lipopolysaccharide (LPS) on
Gram-negative bacteria.[7][8]
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e GPCR Autoproteolysis-Inducing (GAIN) Domain: This domain mediates the autocatalytic
cleavage of BAI1 into an extracellular N-terminal fragment (NTF) and a C-terminal fragment
(CTF) containing the transmembrane and intracellular domains. This cleavage is a common
feature of adhesion GPCRs.

e Hormone-Binding Domain (HBD): A putative hormone-binding domain is present, though its
specific ligands are not well-characterized.

o RGD Motif: An Arg-Gly-Asp (RGD) sequence, a recognition site for integrins, is also present
in the ECD.

Seven-Transmembrane (7TM) Domain: This core domain is characteristic of all GPCRs and is
involved in transducing extracellular signals across the cell membrane to activate intracellular
signaling pathways.

Intracellular Domain: The C-terminal intracellular tail of BAIL is crucial for its signaling
functions. It contains a proline-rich region and a PDZ-binding motif, which allow it to interact
with a variety of intracellular scaffolding and signaling proteins, including ELMO1, Dock180,
and MAGI1.[9]

The full-length human BAI1 protein consists of 1584 amino acids with a predicted molecular
weight of approximately 174 kDa.[10] However, due to post-translational modifications and
proteolytic cleavage, it can be detected at various molecular weights on Western blots.[10]

Signaling Pathways of BAI1/ADGRB1

BAIl is a versatile receptor that can activate multiple downstream signaling pathways to
mediate its diverse cellular functions. The two major signaling axes are the
ELMO/Dock180/Racl pathway, which is critical for cytoskeletal rearrangements, and Gal12/13-
mediated RhoA activation.

1.3.1. The ELMO/Dock180/Racl Pathway in Phagocytosis

BAI1 is a key receptor in the process of efferocytosis, the clearance of apoptotic cells. Upon
binding to phosphatidylserine on the surface of an apoptotic cell via its TSRs, BAI1 undergoes
a conformational change that leads to the recruitment of an intracellular signaling complex. This
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complex consists of the proteins ELMO1 (Engulfment and Cell Motility 1) and Dock180
(Dedicator of Cytokinesis 180).[7]

The BAI1-ELMO1-Dock180 trimeric complex functions as a guanine nucleotide exchange
factor (GEF) for the small GTPase Racl.[6] Dock180, with the assistance of ELMOL1, catalyzes
the exchange of GDP for GTP on Racl, leading to its activation. Activated Racl then
orchestrates the actin cytoskeletal rearrangements necessary for the formation of a phagocytic
cup and the engulfment of the apoptotic cell.[9][11] This pathway is also utilized by BAI1 to
mediate the phagocytosis of Gram-negative bacteria by recognizing their surface LPS.[8]
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BAIl1-mediated phagocytosis signaling pathway.

1.3.2. Gal2/13-RhoA Pathway in Synaptogenesis

In the context of neuronal function, BAI1 plays a significant role in the development and
maturation of dendritic spines, the primary sites of excitatory synapses.[12][13] BAI1 can signal
through a G protein-dependent pathway involving the Gal12/13 family of G proteins.[14]
Activation of BAI1 leads to the activation of Ga12/13, which in turn activates the RhoA
signaling pathway. RhoA is another small GTPase that regulates the actin cytoskeleton and is
involved in controlling dendritic spine morphology and synaptic plasticity.[14]

Furthermore, BAI1 can also promote Racl activation in neurons through a mechanism
independent of ELMO/Dock180, by interacting with the Par3/Tiam21 polarity complex. This
interaction is crucial for proper dendritic spine formation.[15]
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BAI1 signaling in synaptogenesis.

Quantitative Data

While extensive qualitative data exists on the function of BAI1, specific quantitative data such
as binding affinities (Kd) and half-maximal concentrations (IC50/EC50) for its various functions
are not consistently reported across the literature. The available quantitative information is
often presented as relative changes or percentage effects in cellular assays. For example,
knockdown of BAI1 has been shown to result in a 50% reduction in dendritic spine density.[12]
Overexpression of BAI1 in human umbilical vein endothelial cells (HUVECS) reduced their
survival by 51%.[5]

Parameter Value Context Reference
Reduction in spine BAI1 knockdown in

_ ~50% _ [12]
density hippocampal neurons

Reduction in HUVEC

] 51% BAI1 overexpression [5]
survival
Increase in bacterial BAI1 overexpression
- 63% . [16]
binding in J774 macrophages

Experimental Protocols
1.5.1. BAl1-Mediated Phagocytosis Assay
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This protocol outlines a method to assess the role of BAI1 in the phagocytosis of apoptotic
cells or bacteria.

Materials:
o Phagocytic cells (e.g., macrophages, astrocytes, or a cell line engineered to express BAI1).

o Apoptotic cells (e.g., induced by UV irradiation or staurosporine treatment) or fluorescently
labeled bacteria.

o Cell culture medium and supplements.

» Fluorescent dyes for labeling cells (e.g., pHrodo for acidic phagolysosomes).
e Flow cytometer or fluorescence microscope.

Procedure:

o Preparation of Phagocytes: Culture phagocytic cells to an appropriate confluency in a multi-
well plate.

 Induction of Apoptosis: Induce apoptosis in a separate population of cells and label them
with a fluorescent dye.

o Co-culture: Add the labeled apoptotic cells or bacteria to the phagocyte culture at a specific
ratio.

 Incubation: Incubate the co-culture for a defined period (e.g., 1-4 hours) at 37°C to allow for
phagocytosis.

e Washing: Gently wash the cells to remove non-engulfed targets.
e Quantification:

o Flow Cytometry: Harvest the phagocytes and analyze the fluorescence intensity to
guantify the percentage of phagocytic cells and the amount of engulfed material per cell.
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o Fluorescence Microscopy: Fix and stain the cells, and visualize the internalized targets
within the phagocytes. The number of engulfed particles per cell can be counted.

1.5.2. In Vitro Angiogenesis (Tube Formation) Assay

This assay is used to evaluate the anti-angiogenic properties of BAI1 or its secreted fragments.

Materials:

Endothelial cells (e.g., HUVECS).

Basement membrane extract (e.g., Matrigel).

Cell culture medium, with and without angiogenic factors.

Recombinant BAI1 protein or conditioned medium from BAI1-expressing cells.

Inverted microscope.
Procedure:

o Coating Plates: Coat the wells of a multi-well plate with a thin layer of basement membrane
extract and allow it to solidify at 37°C.

o Cell Seeding: Seed endothelial cells onto the gel in a medium containing angiogenic stimuli.

o Treatment: Treat the cells with different concentrations of recombinant BAI1 or conditioned
medium.

 Incubation: Incubate the plate at 37°C for several hours (typically 4-18 hours).

 Visualization and Quantification: Observe the formation of capillary-like tube structures using
an inverted microscope. The extent of tube formation can be quantified by measuring
parameters such as the total tube length, the number of branch points, and the number of
enclosed loops using image analysis software.

1.5.3. Synaptogenesis Assay (Dendritic Spine Analysis)
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This method is used to assess the role of BAI1 in the formation and morphology of dendritic
spines.

Materials:
e Primary hippocampal or cortical neurons.

o Plasmids for expressing fluorescent proteins (e.g., GFP) to visualize neuronal morphology,
and shRNAs for BAI1 knockdown.

» Transfection reagents.

o Confocal microscope.

e Image analysis software (e.g., ImageJ or Imaris).
Procedure:

o Neuronal Culture and Transfection: Culture primary neurons and transfect them with
plasmids to visualize their morphology and to manipulate BAI1 expression (e.g., knockdown
Or overexpression).

» Fixation and Staining: After a specific time in culture (e.g., 14-21 days in vitro), fix the
neurons and perform immunocytochemistry for synaptic markers if needed.

e Image Acquisition: Acquire high-resolution images of the dendritic branches of transfected
neurons using a confocal microscope.

e Spine Analysis: Use image analysis software to quantify dendritic spine density (number of
spines per unit length of dendrite) and morphology (e.g., spine length, head width).

Part 2: BAI1, The Small Molecule BAX Inhibitor
Chemical Structure and Properties

A distinct molecule, also referred to as BAI1, is a small molecule inhibitor of the pro-apoptotic
protein BAX. This compound is chemically distinct from the BAI1 protein.
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Property Value

Chemical Formula C19H21Br2NsO
Molecular Weight 467.20 g/mol
CAS Number 335165-68-9
Appearance Solid

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity

This small molecule BAI1 acts as a direct, allosteric inhibitor of BAX. It binds to a novel pocket
on the BAX protein, stabilizing it in its inactive conformation and thereby preventing its
activation, oligomerization, and translocation to the mitochondria, which are key steps in the

intrinsic pathway of apoptosis.

Quantitative Data

Parameter Value Context

Inhibition of tBID-induced BAX-
ICs0 3.3uM mediated membrane

permeabilization

Inhibition of TNFa +
ICso 1.8 uM cycloheximide-induced

apoptosis

Binding affinity to monomeric

Kd 15.0 uM
BAX
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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